molecular formula C28H23Cl2N5 B2523374 7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477239-90-0

7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2523374
CAS No.: 477239-90-0
M. Wt: 500.43
InChI Key: SPFCRSWQASDWTF-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C28H23Cl2N5 and its molecular weight is 500.43. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Activation

The metabolism of a closely related compound, a dopamine D(4) selective antagonist known for its potential treatment for schizophrenia without the extrapyramidal side effects common with classical antipsychotic agents, has been investigated. Studies in rats, monkeys, and humans identified two major metabolic pathways: N-dealkylation and the formation of a novel mercapturic acid adduct, suggesting a metabolic activation involving an electrophilic imine methide intermediate (Zhang et al., 2000).

Antifungal Activity

Synthesized derivatives of pyrimidine have been shown to selectively inhibit the growth of Cryptococcus neoformans, demonstrating potential antifungal applications (Fellah et al., 1996).

Chemical Synthesis and Modifications

Studies on the synthesis of novel pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives have been conducted, highlighting the chemical versatility and potential for generating compounds with antimicrobial activity (El-Agrody et al., 2001).

Receptor Affinity and Selectivity Profiles

Research into 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives revealed their potential for targeting human adenosine A1 and/or A2A receptor subtypes, with variations in the 5-position affecting affinity and selectivity. This suggests implications for developing therapeutic agents (Squarcialupi et al., 2017).

C-N Bond Formation via Buchwald Hartwig Coupling

Innovative synthesis methods have been developed for substituted Piperazin-1-yl-7H-pyrrolo[2,3-d] pyrimidines via Buchwald Hartwig coupling, showcasing a pathway for creating various pharmaceutical drugs. This research underscores the compound's role in facilitating new synthetic routes (Aggile et al., 2021).

Properties

IUPAC Name

7-(3-chlorophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2N5/c29-21-8-4-10-23(16-21)33-12-14-34(15-13-33)27-26-25(20-6-2-1-3-7-20)18-35(28(26)32-19-31-27)24-11-5-9-22(30)17-24/h1-11,16-19H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFCRSWQASDWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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